molecular formula C12H11ClF2 B2966374 1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287315-15-3

1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2966374
CAS No.: 2287315-15-3
M. Wt: 228.67
InChI Key: CZRNAYOXRFNPOB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is characterized by its strained three-membered ring system, which imparts significant stability and rigidity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process allows for the production of gram quantities of selected bicyclo[1.1.1]pentane building blocks.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, can be achieved using photochemical transformations. This method involves the use of light to facilitate the conversion of [1.1.1]propellane into valuable bicyclo[1.1.1]pentane derivatives . This approach is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane scaffold or the attached functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s rigid and stable bicyclo[1.1.1]pentane scaffold allows it to fit into binding sites of target proteins or enzymes, thereby modulating their activity. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives, such as:

  • 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
  • 1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane
  • 1-(Chloromethyl)-3-(3,5-difluorophenyl)bicyclo[1.1.1]pentane

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-difluorophenyl group can enhance its metabolic stability and reduce its susceptibility to enzymatic degradation, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)9-3-8(14)1-2-10(9)15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRNAYOXRFNPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=CC(=C3)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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